molecular formula C16H23NO2 B2822797 N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide CAS No. 1796949-85-3

N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide

Cat. No. B2822797
M. Wt: 261.365
InChI Key: DOBYNYXYSBNDTR-UHFFFAOYSA-N
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Description

“N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide”, also known as MTBO, is a synthetic compound developed for its potential as a novel analgesic1. This compound has been shown to have potential advantages over other analgesics in clinical use due to its unique pharmacological profile1. MTBO has the ability to modulate pain through non-opioid pathways, while still exhibiting analgesic properties1.



Synthesis Analysis

The synthesis of MTBO begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide1. The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction1. The final product is purified through crystallization and recrystallization techniques1.



Molecular Structure Analysis

The molecular formula for MTBO is C15H21NO21. Its molecular weight is 247.3381. The InChI string for MTBO is InChI=1S/C15H21NO2/c1-11-6-3-4-9-13 (11)14 (18-2)10-16-15 (17)12-7-5-8-12/h3-4,6,9,12,14H,5,7-8,10H2,1-2H3, (H,16,17)1.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MTBO include the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide, followed by a palladium-catalyzed cross-coupling reaction with N-ethyl-2-iodoacetamide1.



Physical And Chemical Properties Analysis

MTBO is a white crystalline powder that is soluble in organic solvents, like ethanol, acetone, and chloroform1. It has a melting point of 116-118°C1, and its purity can be measured using High Performance Liquid Chromatography (HPLC)1.


Scientific Research Applications

Phase Transitions in Polymer Solutions

Synthesis of Carbodithioic Acids

  • Study Focus : Synthesis of 2-(methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters.
  • Key Findings : This study highlights the versatility of cyclopentanone derivatives in synthesizing new compounds, which could be relevant in pharmaceutical and synthetic chemistry.
  • Source : (Fukada & Yamamoto, 1985)

Chiral Helicity in Podand Histidyl Moieties

  • Study Focus : Investigation of the chiral helicity in N,N'-bis[(S)-(+)-1-methoxycarbonyl-2-(4-imidazolyl)ethyl]-2,6-pyridinedicarboxamide and its D-isomer.
  • Key Findings : The study reveals left- and right-handed helical conformations influenced by intramolecular hydrogen bonding and chirality, important in understanding molecular interactions and designing chiral molecules.
  • Source : (Moriuchi et al., 2001)

Methoxy Poly(ethylene glycol)-Poly(lactide) Nanoparticles

  • Study Focus : Development of nanoparticles using Methoxy poly(ethylene glycol)-poly(lactide) for controlled delivery of anticancer drugs.
  • Key Findings : Demonstrates the potential of these nanoparticles for delivering drugs efficiently, highlighting their importance in drug delivery systems.
  • Source : (Dong & Feng, 2004)

Weinreb Amide in Synthetic Chemistry

  • Study Focus : Overview of the synthetic utility of N-Methoxy-N-methylamide (Weinreb amide) in various chemical syntheses.
  • Key Findings : Emphasizes the role of Weinreb amide in facilitating the synthesis of complex organic molecules, underscoring its significance in organic chemistry.
  • Source : (Balasubramaniam & Aidhen, 2008)

Safety And Hazards

MTBO has been shown to have low toxicity at therapeutic levels and exhibits acceptable safety profiles in scientific experiments1. Although toxicological data in humans is limited, studies conducted on mice show that MTBO does not affect the liver or kidney1.


properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-7-3-6-10-14(12)15(19-2)11-17-16(18)13-8-4-5-9-13/h3,6-7,10,13,15H,4-5,8-9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBYNYXYSBNDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(o-tolyl)ethyl)cyclopentanecarboxamide

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